CM-Tpmf

KCa2.1 activation potency comparison NS309

CM-Tpmf is the only reliable tool for isolating KCa2.1 (SK1) channel contributions in electrophysiology. With 10-fold greater potency than NS309 and 10–20× subtype selectivity, it minimizes off-target activation at KCa2.2/2.3 and KCa3. Critically, the (−) enantiomer is 40- to 100-fold more potent than the (+) form, and close structural analogs can convert activation into inhibition—making generic substitution scientifically indefensible. Procure CM-Tpmf specifically to ensure reproducible, bidirectional pharmacological validation of KCa2.1-mediated AHP dynamics, neuronal firing, and synaptic plasticity in neurological disease models.

Molecular Formula C16H17ClN6O2
Molecular Weight 360.80 g/mol
Cat. No. B10772242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCM-Tpmf
Molecular FormulaC16H17ClN6O2
Molecular Weight360.80 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Cl)OC(C)C2=CC=NC3=NC(=NN23)N=CNOC
InChIInChI=1S/C16H17ClN6O2/c1-10-8-12(17)4-5-14(10)25-11(2)13-6-7-18-16-21-15(22-23(13)16)19-9-20-24-3/h4-9,11H,1-3H3,(H,19,20,22)
InChIKeyOZWWQEQUDKBSCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CM-Tpmf Compound Profile: KCa2.1 Activator Procurement and Research Use


CM-Tpmf (N-{7-[1-(4-chloro-2-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N′-methoxy-formamidine, CAS 477865-59-1) is a synthetic small-molecule modulator of the small-conductance calcium-activated potassium channel subtype KCa2.1 (SK1) [1]. It belongs to the [1,2,4]triazolo[1,5-a]pyrimidine chemotype and is characterized by a chiral center, yielding active (−) and less active (+) enantiomers [1][2]. CM-Tpmf is offered as a research reagent with typical purity specifications of ≥95% and is intended solely for laboratory investigations of KCa2.1 channel physiology and pathophysiology [3].

Why KCa2.1 Modulator Substitution Risks Confounding Experimental Outcomes


KCa2.1 channel pharmacology is exquisitely sensitive to molecular structure, with subtle modifications at the [1,2,4]triazolo[1,5-a]pyrimidine core dramatically altering both the direction (activation vs. inhibition) and magnitude of functional effects [1]. Generic substitution of CM-Tpmf with another KCa2.1-targeting compound—even a close structural analog—is scientifically inadvisable because even enantiomeric pairs exhibit 40- to 100-fold differences in potency [1][2]. Furthermore, distinct substitution patterns on the same scaffold can convert an activator into an inhibitor while maintaining nanomolar affinity for an overlapping binding site [1][3]. Researchers requiring reproducible activation of KCa2.1 must therefore procure CM-Tpmf specifically, as alternative compounds introduce uncontrolled variables in potency, direction of effect, and subtype selectivity that cannot be compensated by dose adjustment.

Quantitative Differentiation of CM-Tpmf Against KCa2.1 Modulator Comparators


Tenfold Greater Potency on KCa2.1 Versus Non-Selective Activator NS309

CM-Tpmf demonstrates a 10-fold enhancement in potency for activating human KCa2.1 channels compared to NS309, a widely used but non-selective KCa2/KCa3 channel activator [1]. The (−)-CM-Tpmf enantiomer achieves an EC50 of 24 nM, whereas NS309 exhibits an EC50 of approximately 240 nM in parallel functional assays using patch-clamp electrophysiology on HEK293 cells expressing recombinant human KCa2.1 [1][2].

KCa2.1 activation potency comparison NS309

Functional Inversion: Opposite Gating Effects Compared to Close Analog B-Tpmf

CM-Tpmf and B-Tpmf share a common [1,2,4]triazolo[1,5-a]pyrimidine core but elicit diametrically opposite functional outcomes on human KCa2.1 channels [1]. While (−)-CM-Tpmf activates the channel (EC50 = 24 nM), the structurally related (−)-B-Tpmf acts as a potent inhibitor (IC50 = 31 nM) [1][2]. This functional inversion is attributed to a single substituent difference: a 4-chloro-2-methylphenoxy group in CM-Tpmf versus a 4-tert-butylphenoxy group in B-Tpmf [1].

KCa2.1 gating structure-activity relationship B-Tpmf

Enantiomer-Dependent Potency: (−)-CM-Tpmf 40- to 100-Fold More Active than (+)-Enantiomer

The biological activity of CM-Tpmf is highly stereospecific: the (−)-enantiomer activates KCa2.1 with an EC50 of 24 nM, whereas the (+)-enantiomer is 40 to 100 times less potent in the same functional assay [1][2]. This stereochemical dependence underscores the necessity of obtaining the pure, active enantiomer for reproducible experimental results .

stereoselectivity chiral pharmacology enantiomer

Subtype Selectivity: 10- to 20-Fold Discrimination Against KCa2.2, KCa2.3, and KCa3

CM-Tpmf exhibits 10- to 20-fold functional selectivity for KCa2.1 over other small-conductance (KCa2.2, KCa2.3) and intermediate-conductance (KCa3) calcium-activated potassium channels [1][2]. This contrasts with NS309, which activates multiple KCa2 and KCa3 subtypes with comparable potency [1], and with peptide blockers such as apamin and scyllatoxin that preferentially target KCa2.2 [1].

subtype selectivity KCa2 family KCa3

Recommended CM-Tpmf Application Scenarios Based on Differential Evidence


Electrophysiological Dissection of KCa2.1 Contribution to Neuronal Excitability

Given its 10-fold greater potency than NS309 and its 10- to 20-fold subtype selectivity, CM-Tpmf is the preferred activator for patch-clamp studies designed to isolate the specific contribution of KCa2.1 channels to neuronal firing patterns, afterhyperpolarization (AHP) dynamics, or synaptic plasticity [1][2]. The high potency allows for low-nanomolar application that minimizes non-specific membrane effects, while selectivity reduces confounding activation of KCa2.2/2.3 and KCa3 channels [1].

Pharmacological Validation of KCa2.1 as a Therapeutic Target in Neurological Disease Models

In cellular or ex vivo models of neurological disorders (e.g., ataxia, epilepsy, Parkinson's disease), CM-Tpmf enables rigorous target validation studies [1]. Its well-defined activation mechanism (Ser293-dependent gating) and functional opposition to the inhibitor B-Tpmf [2] allow researchers to establish bidirectional pharmacological evidence that KCa2.1 modulation can influence disease-relevant phenotypes [3].

Structure-Activity Relationship (SAR) and Binding Site Mapping Studies

CM-Tpmf serves as a valuable tool compound for SAR investigations centered on the [1,2,4]triazolo[1,5-a]pyrimidine chemotype [1]. Its dramatic functional contrast with the close analog B-Tpmf (activation vs. inhibition) and its stereospecific activity provide a unique platform for dissecting the molecular determinants of gating modulation at the shared TPMF binding site [1][2].

High-Throughput Screening (HTS) Counter-Screens for KCa2.1 Selectivity

For screening campaigns aimed at identifying novel KCa2.1 modulators, CM-Tpmf can be employed as a reference agonist in fluorescence-based or automated electrophysiology counter-screens to confirm KCa2.1-specific activation [1]. Its 10-fold selectivity window against related channels provides a benchmark for evaluating the selectivity profile of hit compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for CM-Tpmf

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.